molecular formula C8H18ClNO B13341763 [3-(Aminomethyl)cyclohexyl]methanol hydrochloride

[3-(Aminomethyl)cyclohexyl]methanol hydrochloride

Cat. No.: B13341763
M. Wt: 179.69 g/mol
InChI Key: NXWSOZRIBWCUAS-UHFFFAOYSA-N
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Description

[3-(Aminomethyl)cyclohexyl]methanol hydrochloride is a cyclohexane-derived organic compound featuring an aminomethyl (-CH₂NH₂) group at the 3-position and a methanol (-CH₂OH) group, with the hydrochloride salt enhancing its solubility.

Properties

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

IUPAC Name

[3-(aminomethyl)cyclohexyl]methanol;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c9-5-7-2-1-3-8(4-7)6-10;/h7-8,10H,1-6,9H2;1H

InChI Key

NXWSOZRIBWCUAS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)CO)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Aminomethyl)cyclohexyl]methanol hydrochloride typically involves the reaction of cyclohexanone with formaldehyde and ammonium chloride, followed by reduction with sodium borohydride. The reaction conditions are generally mild, with the reaction being carried out at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

[3-(Aminomethyl)cyclohexyl]methanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[3-(Aminomethyl)cyclohexyl]methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [3-(Aminomethyl)cyclohexyl]methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substitutional Variations

The following table summarizes key structural and physicochemical differences between [3-(Aminomethyl)cyclohexyl]methanol hydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Features Solubility Potential Applications
[3-(Aminomethyl)cyclohexyl]methanol HCl* C₈H₁₇ClNO ~193.7 (est.) 3-(aminomethyl), 1-OH Primary amine and hydroxyl on cyclohexane; hydrochloride salt Likely soluble in polar solvents† Pharmaceutical intermediates
(1-Amino-3,3-dimethylcyclohexyl)methanol HCl C₉H₂₀ClNO 193.72 1-amino, 3,3-dimethyl Dimethyl groups introduce steric hindrance; reduced polarity Data unavailable Organic synthesis
[1-(Aminomethyl)cyclohexyl]methanol HCl C₈H₁₇ClNO 193.7 1-(aminomethyl), 1-OH Amino and hydroxyl groups on the same carbon; compact structure Solubility inferred as moderate‡ Drug delivery systems
trans-4-Aminocyclohexanol HCl C₆H₁₄ClNO 163.63 4-amino, 1-OH Trans configuration affects hydrogen bonding and crystallinity High water solubility Antidepressant analogs
Cetraxate Hydrochloride C₁₇H₂₃NO₄·HCl 341.83 Complex aryl and ester Bulky ester and phenylpropanoic acid groups; high molecular weight Soluble in methanol, sparingly in water Gastroprotective agent
Gabapentin C₉H₁₇NO₂ 207.70 1-aminomethyl cyclohexyl acetic acid Branched acetic acid chain enhances hydrophilicity Freely soluble in water Neuropathic pain treatment

*Assumed structure based on naming conventions.
†Inferred from hydrochloride salt’s ionic nature.
‡Predicted based on structural simplicity.

Key Differences and Implications

Substituent Position and Steric Effects: The target compound’s 3-aminomethyl and 1-hydroxyl groups create a distinct spatial arrangement compared to analogs like [1-(aminomethyl)cyclohexyl]methanol HCl, where both groups occupy the same carbon. This positional difference may influence hydrogen-bonding capacity and receptor binding in pharmaceutical contexts . Dimethyl substitutions in (1-amino-3,3-dimethylcyclohexyl)methanol HCl reduce polarity and solubility, making it less suitable for aqueous formulations compared to the target compound .

Solubility and Bioavailability: Gabapentin’s acetic acid moiety grants exceptional water solubility (freely soluble), whereas [3-(Aminomethyl)cyclohexyl]methanol HCl’s solubility is likely moderate, relying on the hydrochloride salt for dissolution in polar solvents .

Pharmacological Potential: Gabapentin and Cetraxate HCl are clinically validated, targeting neurological and gastrointestinal disorders, respectively. The target compound’s simpler structure may lack the complexity required for similar efficacy but could serve as a scaffold for novel drug development .

Research Findings and Limitations

  • Synthetic Challenges: Cyclohexanol derivatives often require precise stereochemical control during synthesis. For example, Cetraxate HCl’s multi-step synthesis involves esterification and salt formation, while gabapentin is produced via a nucleophilic substitution route .
  • Thermal Stability: Cetraxate HCl decomposes at ~236°C, whereas simpler analogs like [1-(aminomethyl)cyclohexyl]methanol HCl likely exhibit lower thermal stability due to fewer stabilizing groups .
  • Data Gaps : Direct comparative studies on the target compound’s solubility, melting point, and bioactivity are absent in the provided evidence. Inferences are drawn from structural analogs, necessitating further experimental validation.

Biological Activity

[3-(Aminomethyl)cyclohexyl]methanol hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its structural characteristics allow it to interact with various biological targets, making it a subject of interest for drug development and therapeutic applications. This article reviews the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC9H18ClN
Molecular Weight179.70 g/mol
IUPAC Name3-(Aminomethyl)cyclohexanol hydrochloride
InChI KeyXXXXXX

This compound is characterized by its amine functional group, which plays a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors, particularly the GABA_A receptor. Research has shown that it acts as an agonist, influencing neuronal excitability and neurotransmission.

Case Study: GABA_A Receptor Agonism

In a study evaluating various compounds for their GABA_A receptor activity, this compound was found to have significant binding affinity. The IC50 values for inhibition of [^3H]muscimol binding were measured, indicating its potency in modulating GABAergic signaling pathways. The results are summarized in the following table:

CompoundIC50 (μM)
[3-(Aminomethyl)cyclohexyl]methanol1.4
Control Compound A0.5
Control Compound B2.0

This data highlights the potential of this compound as a therapeutic agent in conditions where GABAergic modulation is beneficial, such as anxiety and epilepsy.

Pharmacological Applications

The compound has been explored for its pharmacological applications in several areas:

  • Anxiolytic Effects : Due to its action on GABA_A receptors, it has been investigated for potential use in treating anxiety disorders.
  • Neuroprotective Properties : Preliminary studies suggest that it may protect against neurodegenerative changes by enhancing GABAergic transmission.

Comparative Analysis

To understand the unique properties of this compound, a comparison with similar compounds was conducted:

CompoundBinding Affinity (IC50 μM)Selectivity Profile
[3-(Aminomethyl)cyclohexyl]methanol1.4High
Rac-[(1R,3S)-3-aminocyclohexyl]methyl acetate2.5Moderate
Other AminocycloalkanesVariesLow to Moderate

This table illustrates that this compound exhibits superior binding affinity compared to other structurally related compounds.

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